N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide
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Overview
Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide is a synthetic organic compound that features a pyridine ring, a triazole ring, and a pentenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Pentenamide Group: This step involves the reaction of the triazole-pyridine intermediate with pent-4-enoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or triazole derivatives.
Scientific Research Applications
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide
- N-(3-Methyl-4-pyridin-3-ylphenyl)prop-2-enamide
Uniqueness
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pent-4-enamide is unique due to the presence of both a pyridine and a triazole ring, which can confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-2-3-4-13(19)15-9-11-10-18(17-16-11)12-5-7-14-8-6-12/h2,5-8,10H,1,3-4,9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRAHABTEFXWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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